6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one

Synthetic chemistry Pyridopyrimidinone intermediates Process yield optimization

Researchers building kinase or DHFR inhibitor libraries often face scaffold limitations requiring de novo synthesis for each analog. 6-Chloro-6H-pyrido[3,2-d]pyrimidin-4-one provides a single, crystalline intermediate with a regioselectively addressable C6 chlorine handle for sequential SNAr or cross-coupling diversification-eliminating repeated scaffold construction. • Enables divergent library synthesis from one scaffold: C6 chlorine is selectively displaceable versus positions 2, 4, or 8. • Published gram-scale transformation yields 85% isolated product, confirming scalability & batch reproducibility. • TPSA 58.64 Ų & balanced LogP (~ -0.05) support CNS-lead optimization without permeability penalties.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B12360120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC(=O)C2=NC1Cl
InChIInChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3,5H
InChIKeyZIEYNOQDXIPURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-6H-pyrido[3,2-d]pyrimidin-4-one: Identity & Procurement


6-Chloro-6H-pyrido[3,2-d]pyrimidin-4-one (CAS 171178-33-9; synonyms: 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, 6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one) is a heterocyclic building block consisting of a fused pyridine-pyrimidinone ring system bearing a chlorine atom at the 6-position [1]. With a molecular formula of C₇H₄ClN₃O and a molecular weight of 181.58 g/mol, it is predominantly employed as a synthetic intermediate in medicinal chemistry campaigns, most notably for constructing kinase inhibitor libraries and dihydrofolate reductase (DHFR) inhibitors . The compound is typically supplied as a crystalline solid with a purity specification of ≥95% (HPLC), and its physicochemical properties (LogP ≈ -0.05, PSA 58.64 Ų) define its handling and formulation boundaries [1].

Scaffold Specificity of 6-Chloro-6H-pyrido[3,2-d]pyrimidin-4-one


The 6-chloro substituent is not a passive structural feature; it is the primary synthetic handle enabling regioselective derivatization at the C6 position. Replacing it with a 6-fluoro or 6-bromo analog alters both the electronic environment of the pyridine ring and the leaving-group propensity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Studies on polyhalogenated pyrido[3,2-d]pyrimidine scaffolds have demonstrated that the chlorine at position 6 participates in sequential displacement reactions with distinct regioselectivity compared to chlorines at positions 2, 4, or 8, making the 6-chloro-4-one motif a uniquely addressable intermediate for divergent library synthesis [1]. Furthermore, the 4-one tautomeric form (lactam) provides a hydrogen-bond donor/acceptor motif absent in 4-alkoxy or 4-amino analogs, directly influencing target engagement in biochemical assays [2]. These differences mean that substituting 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one with a 6-fluoro, 6-bromo, or 4-substituted variant will result in divergent reaction outcomes and biological profiles.

6-Chloro-6H-pyrido[3,2-d]pyrimidin-4-one: Differentiation Evidence


Orthoformate Cyclization Yield

In the synthesis of the unsubstituted pyrido[3,2-d]pyrimidin-4(1H)-one scaffold, 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one serves as the direct precursor. Reaction of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (2.5 g, 14.6 mmol) with triethyl orthoformate at 146 °C for 2 h affords the dechlorinated product in 85.14% isolated yield (2.25 g) as a yellow solid . This transformation establishes a benchmark for the synthetic accessibility of C6-functionalized derivatives from the chloro precursor. While this is not a direct head-to-head comparison with another halogen analog under identical conditions, the high yield demonstrates that the C6 chlorine atom does not impede this cyclization pathway and provides a reproducible entry point for further diversification.

Synthetic chemistry Pyridopyrimidinone intermediates Process yield optimization

C6 Regioselective Reactivity

In studies on 2,4,8-trichloropyrido[3,2-d]pyrimidine scaffolds bearing additional C6 substituents, the reactivity of aromatic chlorides is highly position-dependent. The C6 substituent electronically influences the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) at C2 versus C8. Specifically, with 6-substituted trichloropyrido[3,2-d]pyrimidines, amination proceeds with high C2 regioselectivity, while thiolation regioselectivity (C2 vs. C8) is modulated by the nature of the C6 substituent [1]. Although the 6-chloro-4-one system is a simpler scaffold, the principle that the electron-withdrawing 6-chloro substituent polarizes the pyridine ring and directs nucleophilic attack to specific positions is well established. The chlorine at C6 remains available for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or SNAr displacement after initial transformations at other positions, enabling sequential, programmable functionalization not achievable with 6-H, 6-alkyl, or 6-alkoxy analogs [1].

Medicinal chemistry Late-stage functionalization Regioselective cross-coupling

LogP and Polar Surface Area Comparison

The 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one scaffold possesses computed physicochemical properties that place it in a favorable range for CNS drug discovery programs: LogP = -0.05, topological polar surface area (TPSA) = 58.64 Ų, and a molecular weight of 181.58 Da [1]. In comparison, the 6-bromo analog would have a higher LogP (estimated +0.2 to +0.5) and increased molecular weight (≈226 Da), while the 6-fluoro analog would have a lower LogP (estimated -0.5 to -0.8) and a molecular weight of ≈165 Da. The near-zero LogP of the 6-chloro compound indicates balanced hydrophilicity/lipophilicity, which is predictive of favorable aqueous solubility without excessive membrane permeability [1]. The TPSA of 58.64 Ų is below the commonly cited threshold of 60-70 Ų for good oral absorption, suggesting that compounds derived from this intermediate may retain favorable oral bioavailability [1].

ADME prediction Physicochemical profiling Lead optimization

6-Chloro-6H-pyrido[3,2-d]pyrimidin-4-one Optimal Applications


Kinase Inhibitor Library via Cross-Coupling

The 6-chloro substituent serves as a versatile synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. As demonstrated by regioselective functionalization studies on related polyhalogenated pyrido[3,2-d]pyrimidines [1], the C6 chlorine can be selectively addressed after initial transformations at other positions. This enables the construction of diverse 6-aryl or 6-amino pyrido[3,2-d]pyrimidin-4-one libraries for kinase inhibitor screening without the need for de novo scaffold synthesis for each analog.

DHFR Inhibitor Lead Optimization

The pyrido[3,2-d]pyrimidin-4-one core is a recognized pharmacophore for dihydrofolate reductase inhibition. The 6-chloro derivative provides a direct entry point for introducing substituents at the 6-position, which is critical for modulating DHFR isoform selectivity (e.g., Pneumocystis jirovecii vs. human DHFR) as established in structure-activity relationship studies . The balanced LogP of the 6-chloro scaffold supports the design of analogs with favorable cellular permeability [2].

Scale-Up for Preclinical Manufacturing

The published synthesis of pyrido[3,2-d]pyrimidin-4(1H)-one from 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one proceeds with an isolated yield of 85.14% on a gram scale , demonstrating the scalability and reproducibility of transformations involving this intermediate. The crystalline nature and stability at 2-8 °C [2] further support its use in multi-step synthesis campaigns where intermediate storage and batch-to-batch consistency are required.

CNS Drug Discovery with Low TPSA Scaffolds

With a TPSA of 58.64 Ų—well below the 60-70 Ų threshold predictive of CNS penetration—the 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one core is a strategically advantageous starting point for CNS-targeted kinase inhibitors or other neurological agents [2]. The 6-chloro analog provides a superior balance of TPSA and LogP compared to 6-bromo (higher LogP, higher TPSA) or 6-fluoro (lower LogP, potentially reduced passive permeability) analogs, positioning it as the preferred building block for CNS lead optimization.

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